

# Quinoline-2,6-diamine chemical structure and properties

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## Compound of Interest

Compound Name: **Quinoline-2,6-diamine**

Cat. No.: **B1592693**

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An In-Depth Technical Guide to **Quinoline-2,6-diamine**: A Privileged Scaffold for Drug Discovery

**Executive Summary:** The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[\[1\]](#) Among the vast library of quinoline derivatives, **Quinoline-2,6-diamine** emerges as a particularly compelling, yet underexplored, building block for drug discovery. Its bifunctional nature, featuring two reactive amino groups at distinct positions on the heterocyclic and carbocyclic rings, offers a versatile platform for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of **Quinoline-2,6-diamine**, consolidating its known properties, proposing robust synthetic and analytical strategies, and exploring its vast potential as a scaffold for developing next-generation therapeutics for researchers, scientists, and drug development professionals.

## Core Molecular Profile

**Quinoline-2,6-diamine** is an aromatic heterocyclic compound distinguished by a quinoline core functionalized with amino groups at the C2 and C6 positions. This arrangement confers unique electronic and chemical properties, making it a valuable synthon in medicinal chemistry.

## Chemical Identity

The fundamental identifiers and structural representation of **Quinoline-2,6-diamine** are summarized below. The structure highlights the pyridine and benzene rings fused together, with

the respective amino substitutions.

Caption: Chemical Structure of **Quinoline-2,6-diamine**.

Table 1: Chemical Identity of **Quinoline-2,6-diamine**

Identifier	Value	Source
IUPAC Name	<b>quinoline-2,6-diamine</b>	<a href="#">[2]</a>
CAS Number	855837-85-3	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	159.19 g/mol	<a href="#">[2]</a>
Canonical SMILES	C1=CC2=C(C=CC(=N2)N)C=C1N	<a href="#">[2]</a>

| InChI Key| WECFWBJFIOOXPR-UHFFFAOYSA-N |[\[2\]](#) |

## Physicochemical Properties

While specific experimental data for melting and boiling points are not widely published, the general properties are characteristic of heterocyclic aromatic amines. It is classified as a heterocyclic aromatic compound.[\[2\]](#)

Table 2: Physicochemical Properties of **Quinoline-2,6-diamine**

Property	Value/Description	Source
Appearance	<b>Expected to be a solid at room temperature.</b>	N/A
Odor	Possesses a strong odor, typical of quinolines.	[2]
Solubility	Limited solubility in cold water; readily dissolves in hot water and various organic solvents.	[2]
Melting Point	Data not available in cited literature.	[3]
Boiling Point	Data not available in cited literature.	[3]

| Topological Polar Surface Area | 64.9 Å<sup>2</sup> (Predicted) | [4] |

## Synthesis and Characterization

The synthesis of **Quinoline-2,6-diamine** can be approached through several classical methods for quinoline ring formation. A proposed, logical synthetic route is outlined below, followed by a discussion of standard characterization techniques.

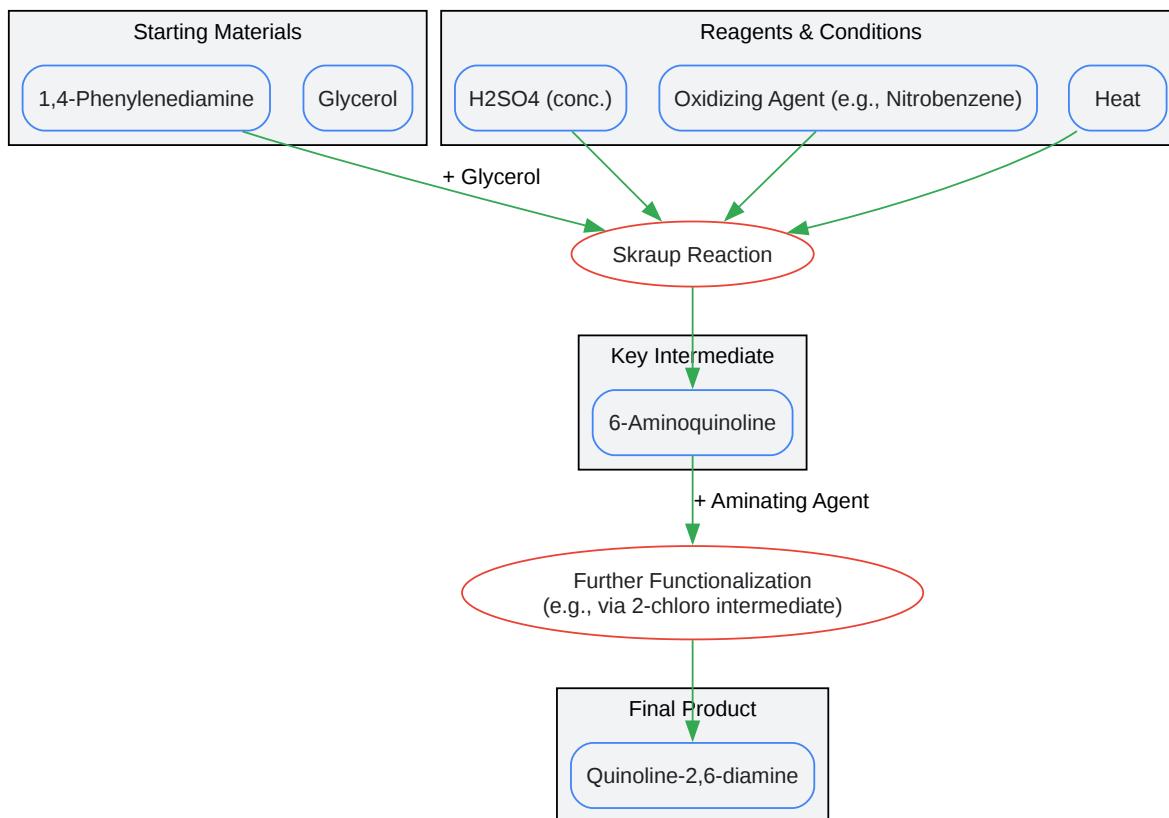
## Proposed Synthetic Strategy: Modified Skraup Synthesis

The Skraup synthesis is a robust method for constructing the quinoline core, involving the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid.[5] A plausible pathway to **Quinoline-2,6-diamine** would involve starting with 1,4-phenylenediamine as the aromatic amine precursor.

The key steps would be:

- Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive intermediate, acrolein.

- Michael Addition: The 1,4-phenylenediamine undergoes a Michael-type addition to acrolein.
- Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.
- Oxidation: An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, traditionally used in Skraup reactions) oxidizes the dihydroquinoline to the aromatic quinoline ring system.
- Amination: The final step would require the introduction of the amino group at the C2 position, which could be achieved via nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloroquinoline intermediate, a common strategy in quinoline chemistry.

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Caption: Proposed workflow for the synthesis of **Quinoline-2,6-diamine**.

## Purification

Purification of the crude product would likely involve:

- Neutralization and Extraction: Basifying the acidic reaction mixture to precipitate the free amine, followed by extraction into an organic solvent.

- Chromatography: Column chromatography on silica gel is a standard method for separating quinoline derivatives from reaction byproducts.
- Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the final product with high purity. High-performance liquid chromatography (HPLC) is also a powerful technique for both analysis and purification of quinoline compounds.[2]

## Analytical Characterization (Predicted Profile)

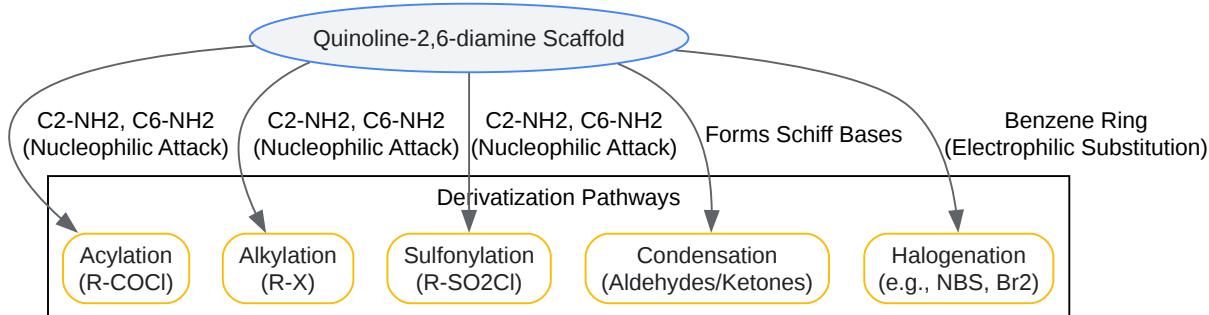
While experimental spectra are not readily available, the expected analytical data for confirming the structure of **Quinoline-2,6-diamine** are as follows:

- $^1\text{H}$  NMR: The spectrum should display distinct signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons on the quinoline core. Two broad singlets corresponding to the two  $\text{NH}_2$  groups would be expected, with chemical shifts that can vary depending on the solvent and concentration.
- $^{13}\text{C}$  NMR: The spectrum should show 9 distinct signals for the carbon atoms of the quinoline ring, reflecting the asymmetry of the molecule. Carbons bonded to nitrogen (C2, C6, C8a) would have characteristic chemical shifts.
- Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine groups (typically a doublet around  $3300\text{-}3500\text{ cm}^{-1}$ ), C-H stretching for the aromatic ring ( $>3000\text{ cm}^{-1}$ ), and C=C/C=N stretching vibrations within the aromatic system (approx.  $1500\text{-}1650\text{ cm}^{-1}$ ).[6]
- Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a prominent molecular ion peak ( $\text{M}^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) at  $\text{m/z}$  corresponding to its molecular weight (159.19).[7]

## Chemical Reactivity and Derivatization

The two amino groups on the **Quinoline-2,6-diamine** scaffold are the primary sites for chemical modification. Their differing electronic environments—the 2-amino group being on the electron-deficient pyridine ring and the 6-amino group on the electron-rich benzene ring—allow for potential regioselective reactions.

- Nucleophilic Reactivity: Both amino groups can act as nucleophiles, readily participating in reactions such as acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This allows for the introduction of a wide array of functional groups to modulate the compound's steric and electronic properties.[2]
- Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring, activated by the C6-amino group, is susceptible to electrophilic substitution reactions (e.g., halogenation, nitration), allowing for further functionalization of the core scaffold.



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Caption: Reactivity sites and derivatization potential of **Quinoline-2,6-diamine**.

## Applications in Drug Discovery and Development

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs with diverse therapeutic applications. Derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]

- Anticancer Potential: Numerous quinoline derivatives have been developed as potent anticancer agents.[10] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of cell signaling pathways.[1][11] The diamino-substituted scaffold provides ideal vectors for creating compounds that can interact with specific targets within cancer cells.

- **Antimicrobial Activity:** The quinoline core is central to many antibacterial and antifungal drugs.[9][12] Modifications of the **Quinoline-2,6-diamine** scaffold could lead to novel agents that overcome existing drug resistance mechanisms by targeting essential microbial enzymes like DNA gyrase.[12]
- **Anti-inflammatory Effects:** Certain quinoline-based compounds are known to modulate inflammatory pathways.[2] Derivatization of **Quinoline-2,6-diamine** could yield new chemical entities for the treatment of inflammatory disorders.

## Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **Quinoline-2,6-diamine** is not widely available, its handling should be guided by the known hazards of its parent compound, quinoline, and other aromatic amines. Quinoline is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[13][14]

- **Personal Protective Equipment (PPE):** Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
- **Handling:** Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.[14]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[14]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

## Conclusion

**Quinoline-2,6-diamine** represents a molecule of significant strategic value for drug discovery and development. Its dual amine functionalities on a proven bioactive scaffold provide a rich platform for synthetic diversification. While further experimental characterization is needed, the predictive analysis and the established pharmacology of the quinoline class strongly support its potential as a core building block for libraries of novel compounds targeting a range of diseases, most notably cancer and microbial infections. This guide serves as a foundational

resource for scientists poised to explore the vast therapeutic potential of this versatile chemical entity.

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